molecular formula C23H25BrN2O5 B5311871 2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

Cat. No.: B5311871
M. Wt: 489.4 g/mol
InChI Key: PHJJXXSKPAHAGV-QGOAFFKASA-N
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Description

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromophenyl group, a methoxybenzoyl group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O5/c1-14(2)12-19(23(29)30)26-22(28)18(13-15-8-10-16(24)11-9-15)25-21(27)17-6-4-5-7-20(17)31-3/h4-11,13-14,19H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJXXSKPAHAGV-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Coupling with Methoxybenzoyl Group: The bromophenyl intermediate is then coupled with a methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.

    Formation of the Enoyl Intermediate: The resulting amide is then subjected to a condensation reaction with an appropriate enoyl chloride to form the enoyl intermediate.

    Final Coupling with Pentanoic Acid: The enoyl intermediate is finally coupled with 4-methylpentanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromophenyl and methoxybenzoyl groups allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the enoyl and pentanoic acid moieties contribute to its overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties

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